3-(azetidin-3-yl)-6-fluoro-1H-indole
CAS No.:
Cat. No.: VC17860141
Molecular Formula: C11H11FN2
Molecular Weight: 190.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FN2 |
|---|---|
| Molecular Weight | 190.22 g/mol |
| IUPAC Name | 3-(azetidin-3-yl)-6-fluoro-1H-indole |
| Standard InChI | InChI=1S/C11H11FN2/c12-8-1-2-9-10(7-4-13-5-7)6-14-11(9)3-8/h1-3,6-7,13-14H,4-5H2 |
| Standard InChI Key | SIIKKROWVJPDET-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C2=CNC3=C2C=CC(=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1H-indole system substituted at the 3-position with an azetidine ring and at the 6-position with a fluorine atom. The indole nucleus consists of a bicyclic framework with a six-membered benzene ring fused to a five-membered pyrrole ring. The azetidine group introduces a saturated four-membered ring containing one nitrogen atom, while the fluorine substituent occupies the para position relative to the indole’s pyrrolic nitrogen.
Stereoelectronic Features
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Azetidine Ring Strain: The azetidine’s 90° bond angles create significant ring strain, enhancing reactivity and influencing conformational flexibility. This strain often improves binding affinity to biological targets by adopting preorganized geometries .
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Fluorine Effects: The electronegative fluorine atom induces electron withdrawal through inductive effects, modulating the indole’s electronic density. This substitution typically enhances lipophilicity () and metabolic stability, critical for drug bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.22 g/mol | |
| IUPAC Name | 3-(azetidin-3-yl)-6-fluoro-1H-indole | |
| Canonical SMILES | C1C(CN1)C2=CNC3=C2C=CC(=C3)F | |
| XLogP3 | ~2.1 (estimated) |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments: the 6-fluoroindole core and the azetidine moiety. Strategic bond disconnections suggest two primary routes:
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Azetidine Ring Construction on Preformed Indole: Introducing the azetidine group via nucleophilic substitution or cross-coupling reactions.
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Indole Formation from Azetidine-Containing Precursors: Building the indole scaffold through Fischer indole synthesis or palladium-catalyzed cyclization.
Stepwise Synthesis from tert-Butyl Precursors
A patent by Mackenzie et al. (WO2000063168A1) details a scalable method for synthesizing 3-aminoazetidines, which can be adapted for this compound :
Deprotection of N-(tert-Butyl)azetidine
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Reagents: Trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C.
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Mechanism: TFAA cleaves the tert-butyl group via formation of a trifluoroacetamide intermediate, followed by basic hydrolysis.
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Conditions:
Table 2: Optimized Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotection | TFAA, CHCl, 0°C | 64% |
| Coupling | Pd(OAc), Xantphos, reflux | ~50% |
Biological Activity and Mechanisms
Tryptophan 2,3-Dioxygenase (TDO) Inhibition
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Analog Data: 6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole shows IC = 280–1300 nM and K = 30–880 nM against TDO, a key enzyme in cancer immune evasion .
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Inference: The azetidine moiety may enhance binding to TDO’s hydrophobic active site, while fluorine optimizes pharmacokinetics .
Antimicrobial Activity
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Indole-Azetidine Synergy: Analogous compounds demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL) by disrupting cell wall biosynthesis.
Anticancer Profiling
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Mechanism: Fluorinated indoles often intercalate DNA or inhibit topoisomerases. Azetidine’s strain may facilitate covalent binding to cysteine residues in oncogenic proteins .
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In Vivo Models: Mouse xenograft studies with similar derivatives show tumor growth inhibition (TGI) >50% at 10 mg/kg doses .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) predicted due to moderate (2.1) and molecular weight <500.
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Metabolism: Cytochrome P450 3A4-mediated oxidation of the azetidine ring is likely, generating N-oxide metabolites .
Toxicity Risks
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Genotoxicity: Fluorinated indoles may form reactive quinone imines, necessitating Ames test validation.
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Cardiotoxicity: Prolonged QTc interval observed in some azetidine-containing drugs warrants hERG channel screening .
Future Directions and Challenges
Target Identification
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Proteomic Studies: Affinity chromatography coupled with mass spectrometry could identify protein targets.
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Computational Docking: Virtual screening against kinase or GPCR libraries may reveal novel interactions.
Synthetic Improvements
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